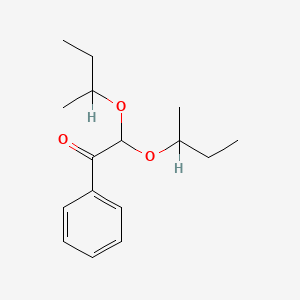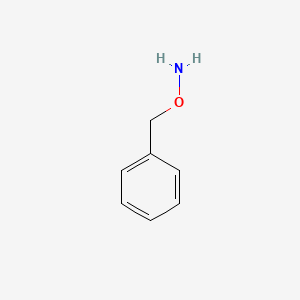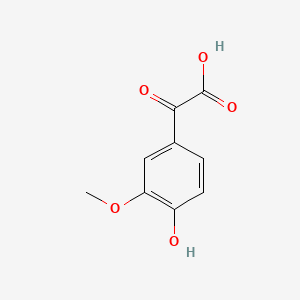
Ácido 2-(4-hidroxi-3-metoxifenil)-2-oxoacético
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid often involves multi-step chemical reactions with specific reagents and conditions designed to introduce or modify functional groups. For example, a related compound, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, was synthesized from 4-methylsalicylic acid through esterification and etherification, with an overall yield of 58% (W. Mi, 2006). Another method involved the regioselective bromination of 4-methoxyphenylacetic acid, yielding the title compound with a methoxy group almost coplanar with the phenyl ring (I. Guzei et al., 2010).
Molecular Structure Analysis
The molecular structure of these compounds often features specific spatial arrangements that influence their chemical behavior. For instance, the methoxy group's near coplanar arrangement with the phenyl ring and the acetic acid substituent's tilt are critical in determining the compound's electronic properties and reactivity (I. Guzei et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid derivatives can lead to a wide range of products depending on the reactants and conditions used. For example, the novel reaction of 4-methoxylphenylhydrazine hydrochloride with 2-oxoacetic acid resulted in the formation of 3-(4-methoxyphenyldiazo) acrylic acid, showcasing the impact of the benzene ring substituents on the electronegativity and reaction outcomes (B. Liu et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, are crucial for their application in various chemical processes. For example, the synthesis of 4-hydroxy-3-methoxyphenyl oxime from vanillin detailed the reaction process's optimal conditions, leading to a high product ratio of 97.4% (Zhan Jian, 2002).
Aplicaciones Científicas De Investigación
Síntesis Orgánica
Este compuesto se utiliza en la síntesis de compuestos híbridos. Por ejemplo, un compuesto híbrido compuesto de ácido (E)-3-(4-hidroxi-3-metoxifenil)acrílico (ácido ferúlico) y 6,7-hidroxicumarina (esculetina) se preparó con un rendimiento del 61% mediante la reacción de esterificación . Esto demuestra el potencial de este compuesto en el campo de la síntesis orgánica .
Propiedades antioxidantes
Se ha informado que el compuesto tiene efectos antioxidantes. Esto lo convierte en un posible candidato para el desarrollo de tratamientos para afecciones causadas por estrés oxidativo .
Propiedades antiinflamatorias
El compuesto también exhibe propiedades antiinflamatorias . Esto sugiere que podría usarse en el desarrollo de fármacos antiinflamatorios .
Propiedades anticancerígenas
Se ha descubierto que el compuesto tiene propiedades anticancerígenas . Esto indica su posible uso en la investigación y el tratamiento del cáncer .
Efectos neuroprotectores
Se ha informado que el compuesto tiene efectos neuroprotectores . Esto sugiere que podría usarse en el tratamiento de enfermedades neurodegenerativas .
Regulación metabólica
Se ha descubierto que el compuesto mejora las condiciones metabólicas del huésped en ratones obesos inducidos por la dieta . Esto indica su posible uso en el tratamiento de trastornos metabólicos .
Modulación de la microbiota intestinal
Se ha descubierto que el compuesto modula los microbios intestinales asociados con la homeostasis metabólica del huésped . Esto sugiere su posible uso en la regulación de la microbiota intestinal .
Metabolismo lipídico hepático
Se ha descubierto que el compuesto regula el metabolismo lipídico hepático . Esto indica su posible uso en el tratamiento de enfermedades hepáticas .
Direcciones Futuras
: AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(5), 309–316. Read more : NIST Chemistry WebBook. (2010). 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-. View details : NIST Chemistry WebBook. (2010). 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester. View details
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), are end-products from gut microbiota from dietary polyphenols . These compounds might contribute to their health benefits by interacting with various targets in the body .
Mode of Action
It is suggested that similar compounds like hmpa might interact with their targets to bring about beneficial health effects
Biochemical Pathways
It is known that similar compounds like hmpa can influence hepatic lipid metabolism via gpr41 . This suggests that 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid might also affect similar pathways and have downstream effects on lipid metabolism.
Pharmacokinetics
Studies on hmpa in sprague-dawley rats have shown that after oral administration, intact and conjugated hmpas in the bloodstream were detected and reached the maximum concentration in 15 minutes . HMPA and its conjugates were also detected in the target organs 6 hours post-administration, indicating that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles .
Result of Action
It is suggested that similar compounds like hmpa might have various beneficial health effects, such as antidiabetic properties, anticancer activities, and cognitive function improvement .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid. For instance, the gut microbiota plays a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites that can be easily absorbed and contribute to various beneficial effects on the host . Therefore, factors that influence the gut microbiota, such as diet and lifestyle, could potentially affect the action of this compound.
Análisis Bioquímico
Biochemical Properties
2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as hydroxycinnamate reductase, which facilitates its conversion into other bioactive compounds . Additionally, it interacts with various proteins and biomolecules, influencing their activity and stability. These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
The effects of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance muscle function and improve hepatic glucose and lipid metabolism . Furthermore, it inhibits protein catabolism and promotes muscle development, indicating its potential benefits in muscle health and performance.
Molecular Mechanism
At the molecular level, 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid exerts its effects through various mechanisms. It binds to specific receptors such as GPR41, which plays a crucial role in lipid metabolism and anti-obesity effects . The compound also influences enzyme activity, either inhibiting or activating them, which in turn affects gene expression and metabolic pathways. These molecular interactions are vital for understanding the compound’s therapeutic potential and its role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability in various conditions, and its degradation products have been analyzed to determine their impact on cellular processes . Long-term studies have indicated that the compound maintains its beneficial effects on muscle function and metabolism, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid vary with different dosages in animal models. Low doses have been shown to enhance muscle strength and improve metabolic functions, while high doses may lead to adverse effects such as toxicity and metabolic imbalances . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safety and efficacy in clinical applications.
Metabolic Pathways
2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other bioactive compounds. It is metabolized by gut microbiota into metabolites such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid, which further participates in metabolic processes . These pathways are essential for understanding the compound’s role in metabolism and its potential health benefits.
Transport and Distribution
The transport and distribution of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid within cells and tissues are critical for its biological activity. The compound is rapidly absorbed and distributed to various organs, including the liver, kidneys, and muscles . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes, ensuring its availability for metabolic processes and therapeutic effects.
Subcellular Localization
The subcellular localization of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on metabolic pathways and cellular processes . Post-translational modifications and targeting signals play a crucial role in its localization, ensuring its proper function and therapeutic potential.
Propiedades
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,10H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAYTVADCVBACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174059 | |
| Record name | Vanilglycolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2021-40-1 | |
| Record name | Vanilglycolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002021401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanilglycolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





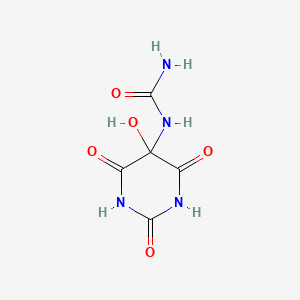



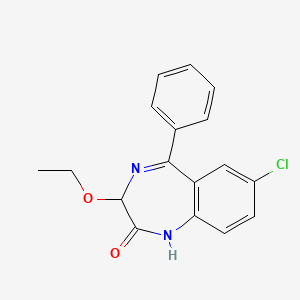
![6,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B1220176.png)
